1-(1-Propylpiperidin-3-yl)ethan-1-ol
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Overview
Description
1-(1-Propylpiperidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol It is a piperidine derivative, characterized by the presence of a piperidine ring substituted with a propyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Propylpiperidin-3-yl)ethan-1-ol typically involves the reaction of piperidine derivatives with propylating agents under controlled conditions. One common method includes the alkylation of piperidine with propyl bromide, followed by the reduction of the resulting intermediate to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, optimized for higher yields and purity. The process often includes purification steps such as distillation or recrystallization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Propylpiperidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(1-Propylpiperidin-3-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Propylpiperidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
- 1-(1-Butylpiperidin-3-yl)ethan-1-ol
- 1-(1-Ethylpiperidin-3-yl)ethan-1-ol
- 1-(1-Methylpiperidin-3-yl)ethan-1-ol
Comparison: 1-(1-Propylpiperidin-3-yl)ethan-1-ol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to its analogs. The length and nature of the alkyl chain can affect the compound’s solubility, stability, and interaction with molecular targets .
Properties
IUPAC Name |
1-(1-propylpiperidin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h9-10,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWRCNCPOBBLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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